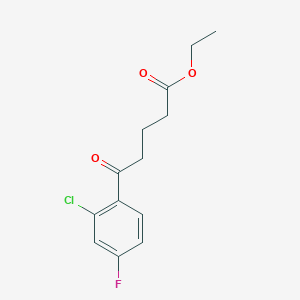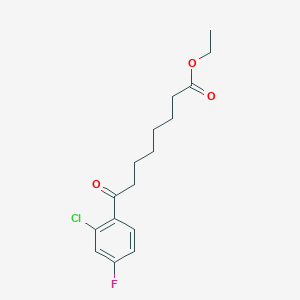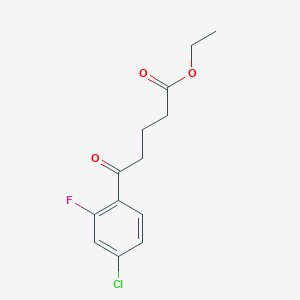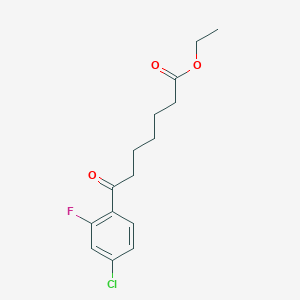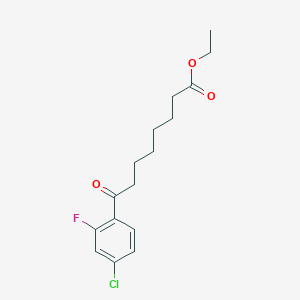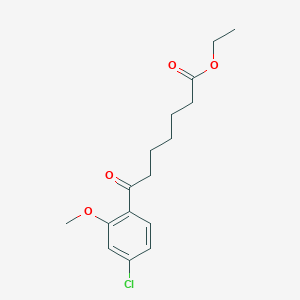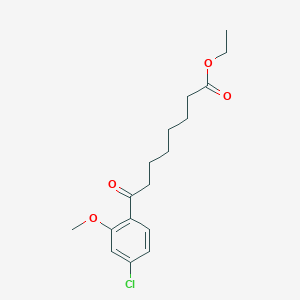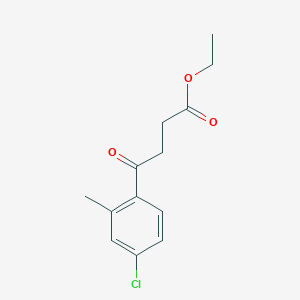
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, commonly known as ethyl 4-chloro-2-methylphenylacetate, is a chemical compound of the ester family, composed of a carboxylic acid and an alcohol. It is a colorless, odorless, and slightly viscous liquid, with a melting point of -41.7 °C and a boiling point of 216 °C. This compound has been widely studied in the scientific community due to its various applications in research and industry.
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Asymmetric Reduction
Ethyl 4-chloro-3-oxobutanoate has been studied for its role in enzyme-catalyzed asymmetric reduction. This process is used for the production of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor in chiral drug production, including statins (Ye, Ouyang, & Ying, 2011).
Microbial Biocatalysis
Microbial aldehyde reductases, such as those from Sporobolomyces salmonicolor, have been employed for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. This process facilitates the efficient production of ethyl (R)-4-chloro-3-hydroxybutanoate (Shimizu et al., 1990).
Chemical Reactions
Ethyl 4-chloro-3-oxobutanoate is involved in various chemical reactions, such as the Friedländer synthesis of quinoline derivatives, showing its versatility as a chemical reactant (Degtyarenko et al., 2007).
Bioreduction in Aqueous-Organic Solvent Systems
The compound has been the focus of studies on bioreduction in water/n-butyl acetate two-phase systems, which is significant for the production of ethyl (S)-4-chloro-3-hydrobutanoate (Xu et al., 2006).
Multicomponent Reaction Synthesis
Its use in multicomponent reactions, such as the synthesis of 4H-isoxazol-5-ones, highlights its application in creating novel compounds in aqueous mediums (Kiyani & Ghorbani, 2015).
Asymmetric Reduction in Aqueous/Ionic Liquid Systems
Research has explored the use of Aureobasidium pullulans in asymmetric reduction within aqueous/ionic liquid systems, offering new avenues for productivity and optical purity enhancement (Zhang et al., 2008).
Antioxidant and Antimicrobial Studies
It also finds application in the synthesis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial and antioxidant properties (Kumar et al., 2016).
Propiedades
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNPJRKEYAURRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251809 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate | |
CAS RN |
951889-73-9 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
